1-(2-Amino-1,3-benzoxazol-7-YL)ethanone hydrochloride
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Overview
Description
1-(2-Amino-1,3-benzoxazol-7-YL)ethanone hydrochloride is a chemical compound with the molecular formula C9H9ClN2O2 and a molar mass of 212.63 g/mol . This compound is characterized by the presence of a benzoxazole ring, which is a bicyclic structure containing both benzene and oxazole rings. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
The synthesis of 1-(2-Amino-1,3-benzoxazol-7-YL)ethanone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and an appropriate acylating agent.
Cyclization: The 2-aminophenol undergoes cyclization with the acylating agent to form the benzoxazole ring.
Acylation: The benzoxazole derivative is then acylated to introduce the ethanone group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(2-Amino-1,3-benzoxazol-7-YL)ethanone hydrochloride undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzoxazole ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions .
Scientific Research Applications
1-(2-Amino-1,3-benzoxazol-7-YL)ethanone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-1,3-benzoxazol-7-YL)ethanone hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
1-(2-Amino-1,3-benzoxazol-7-YL)ethanone hydrochloride can be compared with other similar compounds, such as:
- 1-(2-Amino-1,3-benzoxazol-5-YL)ethanone hydrochloride
- 1-(2-Amino-1,3-benzoxazol-6-YL)ethanone hydrochloride
These compounds share the benzoxazole core structure but differ in the position of the substituents on the benzoxazole ring. The unique positioning of the ethanone group in this compound may confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-amino-1,3-benzoxazol-7-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-5(12)6-3-2-4-7-8(6)13-9(10)11-7;/h2-4H,1H3,(H2,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADWYWHMGYIZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)N=C(O2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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